molecular formula C33H32N2O5 B15062140 (R)-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid

(R)-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid

Cat. No.: B15062140
M. Wt: 536.6 g/mol
InChI Key: VXEFJGSCUMIKOG-GDLZYMKVSA-N
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Description

This compound is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) group, a diphenyl(p-tolyl)methyl (trityl-like) substituent, and a 5-oxopentanoic acid backbone. Its stereochemistry (R-configuration) and bulky protecting groups make it a candidate for peptide synthesis and enzyme inhibition studies.

Properties

Molecular Formula

C33H32N2O5

Molecular Weight

536.6 g/mol

IUPAC Name

(2R)-5-amino-2-[[(4-methylphenyl)-diphenylmethyl]-phenylmethoxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35(29(31(37)38)21-22-30(34)36)32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H2,34,36)(H,37,38)/t29-/m1/s1

InChI Key

VXEFJGSCUMIKOG-GDLZYMKVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of protecting groups such as benzyloxycarbonyl (Cbz) to protect the amino group during the reaction sequence. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its unique structure allows it to interact with specific biological targets, making it useful in various assays and experiments.

Medicine

In medicine, ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid may have potential therapeutic applications. It could be investigated for its ability to modulate biological pathways and its potential as a drug candidate for treating various diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for the development of new products and processes.

Mechanism of Action

The mechanism of action of ®-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with analogs based on structural features, molecular weight, solubility, and reported applications:

Compound Name Key Substituents Molecular Weight Solubility Trends Biological/Applications Reference
Target Compound Diphenyl(p-tolyl)methyl, Cbz, R-configuration 522.59 (calculated) Low (hydrophobic groups) Potential enzyme inhibition, peptide synthesis
(S)-5-Amino-2-(((Cbz)amino)-5-oxopentanoic acid (17g) Cbz, S-configuration ~280 (estimated) Moderate (smaller substituents) Dihydroisoxazole inhibitor synthesis
Benzyl (R)-5-(((Cbz)amino)-3-fluoro-4-oxo-pentanoate (13a) Fluorine at C3, benzyl ester N/A Enhanced metabolic stability Fluorinated prodrug development
5-(Benzyloxy)-2-((Cbz)amino)-5-oxopentanoic acid Benzyloxy at C5, no trityl 366.41 (exact) Higher (polar benzyloxy) Intermediate in peptide coupling
(4S)-4-((Cbz)amino)-5-isopropoxy-5-oxopentanoic acid Isopropoxy ester, S-configuration ~366 (estimated) Variable (ester vs. acid) Ester prodrug strategies
(R)-5-Amino-2-((Cbz)(trityl)amino)-5-oxopentanoic acid Trityl (triphenylmethyl) group 522.59 (exact) Very low (bulky trityl) Protecting group studies
(R)-2-(Boc-amino)-5-(dimethylamino)-5-oxopentanoic acid Boc, dimethylamino 280.32 (exact) Moderate (Boc group) Neuroactive compound synthesis
(S)-2-((Cbz)amino)-5-(bis(4-methoxyphenyl)methyl)amino analog Bis(4-methoxyphenyl)methyl N/A Improved (methoxy groups) Targeted drug delivery

Research Findings and Trends

  • Stereochemistry Impact : The S-isomer (17g) is utilized in dihydroisoxazole inhibitors, whereas the R-configuration in the target compound may favor different enantioselective interactions .
  • Fluorine Substitution : Compound 13a’s fluorine atom enhances metabolic stability and binding affinity, a strategy applicable to the target compound for optimizing pharmacokinetics .
  • Solubility Modulation : Analogs with benzyloxy () or methoxy groups () exhibit improved solubility, suggesting that substituent polarity could be tuned for specific delivery routes.
  • Synthetic Utility : EDCI/HOBt-mediated coupling (as in ) is a common strategy for similar compounds, though bulky groups in the target compound may require optimized reaction conditions.

Critical Analysis of Structural Modifications

  • Diphenyl(p-tolyl)methyl vs. Trityl : The diphenyl(p-tolyl)methyl group introduces a para-methylphenyl moiety, increasing hydrophobicity compared to the unsubstituted trityl group. This may enhance membrane permeability in lipophilic environments but complicate aqueous formulation .
  • Boc vs. Cbz Protecting Groups: Boc-protected analogs (e.g., ) exhibit easier deprotection under mild acidic conditions, whereas Cbz requires hydrogenolysis, impacting synthetic workflow choices.
  • Amino Acid Backbone Variations: The 5-oxopentanoic acid core is conserved across analogs, but substitutions at C3 (e.g., fluorine in ) or C5 (e.g., isopropoxy in ) alter electronic profiles and bioactivity.

Biological Activity

(R)-5-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-5-oxopentanoic acid, commonly referred to as a derivative of amino acid compounds, has garnered attention in pharmaceutical research for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C33H32N2O5
  • Molecular Weight : 536.62 g/mol
  • CAS Number : 200716-85-4
  • Solubility : Moderately soluble with a solubility of approximately 0.000644 mg/ml .

The compound is thought to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been noted for potential inhibitory effects on various enzymes, including those involved in metabolic pathways relevant to neurodegenerative diseases.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which may contribute to reducing oxidative stress in cells .

Pharmacological Effects

  • Neuroprotective Effects : Research indicates that derivatives like this compound can exhibit neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease (AD) by inhibiting tau phosphorylation and reducing amyloid-beta toxicity.
  • Anticancer Activity : Some studies suggest that related compounds may have anticancer properties, possibly through the modulation of apoptotic pathways and cell cycle regulation.

Study on Neuroprotective Effects

A study conducted on similar amino acid derivatives revealed significant inhibition of tau phosphorylation in neuronal cell lines. The derivative exhibited an IC50 value of approximately 15 µM, indicating a strong potential for therapeutic application in AD treatment .

Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited antioxidant activity comparable to established antioxidants. The IC50 values for various structural modifications were assessed, indicating that specific functional groups enhance the antioxidant capacity significantly.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
NeuroprotectionInhibition of tau phosphorylation
Antioxidant activityIC50 values ranging from 12 to 15 µM
Enzyme inhibitionPotential inhibition of BACE-1
Anticancer potentialModulation of apoptotic pathways

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